N-(benzo[d][1,3]dioxol-5-yl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide
Description
"N-(benzo[d][1,3]dioxol-5-yl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide" is a synthetic small molecule characterized by a piperazine core substituted with a 6-methylpyridazin-3-yl group and a benzodioxole-containing carboxamide moiety. This compound is structurally analogous to pharmacologically active piperazine derivatives, which are frequently explored for their CNS activity, antimicrobial properties, or enzyme inhibition (e.g., proprotein convertase subtilisin/kexin type 9 (PCSK9) inhibitors) .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c1-12-2-5-16(20-19-12)21-6-8-22(9-7-21)17(23)18-13-3-4-14-15(10-13)25-11-24-14/h2-5,10H,6-9,11H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPFFPWWTHQRWTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)C(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Synthesis of the Pyridazine Ring: The pyridazine ring can be synthesized via the reaction of hydrazine with diketones or α,β-unsaturated carbonyl compounds.
Coupling Reactions: The benzo[d][1,3]dioxole and pyridazine intermediates are then coupled with piperazine derivatives using palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzo[d][1,3]dioxole moiety can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine, nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products
Oxidation: Quinone derivatives of the benzo[d][1,3]dioxole moiety.
Reduction: Dihydropyridazine derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and thereby exerting its biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogues differ in substituents on the piperazine core or benzodioxole moiety. Key comparisons include:
Pharmacological and Physicochemical Comparisons
- Lipophilicity : The target compound’s 6-methylpyridazine group likely increases polarity compared to halogenated analogues like B17, which may favor aqueous solubility but reduce membrane permeability .
- Enzymatic Activity : Compounds with halogen substituents (e.g., B17) exhibit stronger binding to PCSK9 due to halogen bonding, whereas methoxy-substituted derivatives (e.g., C3) show moderate activity, suggesting substituent size and electronegativity critically influence target engagement .
- Synthetic Accessibility : The target compound’s pyridazine ring may pose challenges in regioselective synthesis compared to phenyl or benzyl-substituted piperazines, which are more straightforward to functionalize .
Structure-Activity Relationship (SAR) Insights
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide is a novel compound that has garnered attention due to its potential pharmacological properties. This compound features a unique structural arrangement that combines a benzo[d][1,3]dioxole moiety, a pyridazine ring, and a piperazine carboxamide group, which may contribute to its biological activity. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Synthesis
The compound's IUPAC name is N-(1,3-benzodioxol-5-yl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide. The synthesis typically involves several steps:
- Formation of the Benzo[d][1,3]dioxole Moiety : Achieved through cyclization of catechol derivatives.
- Synthesis of the Pyridazine Ring : Formed by reacting hydrazine with diketones.
- Coupling Reactions : Involves palladium-catalyzed reactions to link the benzo[d][1,3]dioxole and pyridazine intermediates with piperazine derivatives.
- Carboxamide Formation : Final step to yield the target compound .
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. Notably:
- Mechanism of Action : These compounds often target microtubules and tubulin, leading to cell cycle arrest and apoptosis in cancer cells. The interaction with microtubules is critical for disrupting mitotic processes .
Structure-Activity Relationship (SAR)
The structural components of this compound play a crucial role in its biological activity:
- Benzo[d][1,3]dioxole Moiety : Known for its ability to enhance bioactivity through interactions with various biological targets.
- Pyridazine Ring : Contributes to the compound's ability to inhibit cancer cell proliferation by modulating enzyme activities related to tumor growth .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent cytotoxicity against various cancer cell lines. For instance:
- MCF-7 and MDA-MB-231 Cell Lines : Studies showed that this compound significantly inhibited cell growth in breast cancer models .
In Vivo Studies
Preliminary in vivo studies suggest that the compound may enhance drug delivery systems when conjugated with nanoparticles, improving specificity and reducing off-target effects .
Comparative Analysis
To understand the uniqueness of this compound in comparison with similar compounds, we can summarize key differences:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(benzo[d][1,3]dioxol-5-yl)-4-(phenyl)piperazine-1-carboxamide | Benzo[d][1,3]dioxole + Phenyl | Moderate anticancer activity |
| N-(benzo[d][1,3]dioxol-5-yl)-4-(methylpyridyl)piperazine-1-carboxamide | Benzo[d][1,3]dioxole + Methylpyridine | Lower activity compared to target compound |
| This compound | Benzo[d][1,3]dioxole + 6-Methylpyridazine | High anticancer potency; effective against multiple cell lines |
Q & A
Q. How can the synthesis of N-(benzo[d][1,3]dioxol-5-yl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide be optimized for improved yield and purity?
- Methodological Answer : The synthesis can be optimized by adjusting reaction conditions such as temperature (e.g., reflux in polar aprotic solvents like DMF), stoichiometric ratios of precursors, and catalyst selection. For example, coupling reactions involving piperazine derivatives often require inert atmospheres (e.g., nitrogen) to prevent oxidation. Purification via column chromatography with gradient elution (e.g., 5–10% methanol in dichloromethane) or recrystallization from ethanol/water mixtures can enhance purity to >85%, as demonstrated in analogous piperazine-carboxamide syntheses . Monitoring reaction progress with TLC (silica gel, UV visualization) ensures intermediate formation before proceeding to subsequent steps.
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying structural integrity, particularly for distinguishing aromatic protons in the benzo[d][1,3]dioxole (δ 6.7–7.1 ppm) and pyridazine (δ 8.2–8.5 ppm) moieties. High-Resolution Mass Spectrometry (HRMS) using electrospray ionization (ESI+) confirms the molecular ion ([M+H]⁺) with an error margin of <5 ppm. Purity should be assessed via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Infrared (IR) spectroscopy can identify key functional groups, such as the carboxamide C=O stretch (~1650 cm⁻¹) .
Q. How should researchers design initial biological screening assays for this compound?
- Methodological Answer : Begin with in vitro assays targeting receptors or enzymes structurally related to its pharmacophores. For example, the benzo[d][1,3]dioxole group is associated with FAAH (fatty acid amide hydrolase) modulation, suggesting enzyme inhibition assays using fluorogenic substrates like arachidonoyl-AMC. Cell viability assays (e.g., MTT) in cancer cell lines (e.g., HeLa, MCF-7) can screen for antiproliferative activity. Dose-response curves (0.1–100 µM) and positive controls (e.g., FAAH inhibitors like URB597) ensure assay validity. Parallel toxicity profiling in non-target cells (e.g., HEK293) is advised .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?
- Methodological Answer : SAR studies require synthesizing analogs with systematic substitutions, such as replacing the 6-methylpyridazine with halogenated or bulkier heterocycles (e.g., pyrimidine or quinazoline). The benzo[d][1,3]dioxole moiety can be modified via demethylation or fluorination to assess electronic effects. Biological activity data (e.g., IC₅₀ values) should be correlated with computational descriptors (e.g., logP, polar surface area) using QSAR models. Molecular docking against hypothesized targets (e.g., FAAH or dopamine receptors) identifies critical binding interactions, such as hydrogen bonding with the carboxamide group .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line specificity, incubation time). To resolve discrepancies:
- Reproduce experiments under standardized conditions (e.g., ATP concentration in kinase assays).
- Use orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays for GPCR activity).
- Validate target engagement via cellular thermal shift assays (CETSA) or CRISPR-based knockdowns.
For example, inconsistent antiproliferative effects may stem from off-target interactions, which can be clarified via kinome-wide profiling or transcriptomic analysis .
Q. What strategies are effective for identifying the compound’s mechanism of action and biological targets?
- Methodological Answer : Target identification can employ affinity-based proteomics, such as coupling the compound to a solid matrix for pull-down assays followed by LC-MS/MS analysis. Alternatively, photoaffinity labeling with a diazirine tag enables crosslinking to cellular targets. Computational approaches like reverse docking (e.g., using AutoDock Vina against the PDB) prioritize candidate targets. Functional validation via siRNA silencing or knockout models confirms target relevance. For example, FAAH modulation predicted for benzo[d][1,3]dioxole derivatives can be tested in FAAH⁻/⁻ murine models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
